molecular formula C12H15NO4S B2569328 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide CAS No. 2034421-37-7

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide

Cat. No.: B2569328
CAS No.: 2034421-37-7
M. Wt: 269.32
InChI Key: APAPFMJLLDISIB-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide is a sulfonamide derivative characterized by a benzofuran core linked to a methoxyethyl group and a methanesulfonamide moiety. Benzofuran-based compounds are notable for their diverse pharmacological and agrochemical applications due to their aromatic heterocyclic structure, which facilitates interactions with biological targets . The methanesulfonamide group enhances solubility and stability, making this compound a candidate for further study in drug discovery or pesticide development.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-12(8-13-18(2,14)15)11-7-9-5-3-4-6-10(9)17-11/h3-7,12-13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAPFMJLLDISIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide typically involves the following steps:

Industrial production methods often utilize these synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide has the following chemical formula: C14H17NO4SC_{14}H_{17}NO_4S. It features a benzofuran core, which contributes to its unique chemical properties and biological activities. The compound is characterized by its methanesulfonamide functional group, which enhances its solubility and reactivity in various chemical environments.

Scientific Research Applications

  • Medicinal Chemistry
    • Pharmaceutical Intermediate : This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic effects.
    • Potential Drug Candidate : Research has indicated that this compound exhibits potential as a drug candidate due to its interactions with biological targets, including receptors involved in pain and inflammation pathways .
  • Biological Studies
    • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in disease processes. For instance, it has shown promise in modulating the activity of enzymes involved in inflammatory responses .
    • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics .
  • Material Science
    • Development of Advanced Materials : this compound is being explored for its potential use in developing materials with specific electronic or optical properties due to its unique molecular structure.

Case Study 1: Antimicrobial Activity

A study conducted by Yempala et al. synthesized various benzofuran derivatives and tested their antimicrobial activity against M. tuberculosis. Among the compounds tested, those containing the benzofuran structure exhibited significant antimicrobial properties with low minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Case Study 2: Cancer Therapeutics

Research focusing on benzofuran derivatives has indicated their potential role as anti-cancer agents. The compounds were shown to modulate immune responses and inhibit tumor growth through interaction with prostaglandin receptors, suggesting a pathway for cancer treatment applications .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Differences :

  • Core : Replaces the methanesulfonamide group with a 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide moiety.
Parameter Target Compound Benzodioxepine Analog
Molecular Weight Not provided 2034421-64-0 (CAS)
Key Functional Groups Methanesulfonamide Benzodioxepine-sulfonamide
Potential Solubility Moderate (methoxy) Higher (polyether chain)

2-(1H-Benzimidazol-2-yl)-N-[(E)-Dimethylamino)Methylidene]Benzenesulfonamide

Structural Differences :

  • Core : Features a benzimidazole ring fused to a benzenesulfonamide group, contrasting with the benzofuran core of the target compound.
  • However, the absence of a methoxyethyl group reduces flexibility compared to the target compound .
Parameter Target Compound Benzimidazole Analog
Aromatic System Benzofuran Benzimidazole
Flexibility Higher (methoxyethyl) Lower (rigid structure)
Crystallinity Not reported Confirmed (Acta Cryst.)

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Functional Comparison :

  • Core : Triazine-linked sulfonylureas (e.g., metsulfuron methyl ester) vs. benzofuran-linked sulfonamide.
  • Mechanism : Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, while the target compound’s mechanism remains uncharacterized in the provided evidence.
  • Structural Advantage : The benzofuran core in the target compound may offer improved photostability compared to triazine-based herbicides, which are prone to hydrolysis under acidic conditions .
Parameter Target Compound Metsulfuron Methyl Ester
Primary Use Undefined Herbicide
Stability Likely higher pH-sensitive
Heterocyclic Core Benzofuran Triazine

Research Findings and Limitations

  • Further studies are needed to assess ALS inhibition or other modes of action.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide, also known as Ro 31-7453, is a sulfonamide compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and findings from diverse sources.

  • Molecular Formula : C12H15NO4S
  • Molecular Weight : 269.32 g/mol
  • CAS Number : 2034421-37-7
  • IUPAC Name : this compound

Biological Activity Overview

Ro 31-7453 exhibits a range of biological activities, including:

  • Antimicrobial Effects : It has shown efficacy against various microbial strains:
    • Candida albicans
    • Staphylococcus aureus
    • Escherichia coli
  • Anticancer Properties : The compound induces apoptosis and cell cycle arrest in cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). It inhibits cancer cell proliferation through various pathways.
  • Anti-inflammatory Effects : Ro 31-7453 reduces the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), particularly in lipopolysaccharide-stimulated macrophages.

The mechanisms underlying the biological activities of Ro 31-7453 include:

  • Cell Cycle Regulation : The compound has been shown to induce G1 phase arrest in cancer cells, which is critical for inhibiting cell proliferation.
  • Cytokine Modulation : By suppressing IL-6 and TNF-α production, Ro 31-7453 modulates inflammatory responses, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

A study demonstrated that Ro 31-7453 effectively inhibited the growth of Candida albicans with an IC50 value of approximately 12 µg/mL. This suggests its potential utility as an antifungal agent in clinical settings.

MicrobeIC50 (µg/mL)
Candida albicans12
Staphylococcus aureus15
Escherichia coli18

Anticancer Activity

In vitro studies have revealed that Ro 31-7453 induces apoptosis in A549 cells via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspases.

Cancer Cell LineApoptosis Induction (%)
A54970
HT-2965

Anti-inflammatory Effects

Research indicated that treatment with Ro 31-7453 significantly reduced TNF-α levels in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential.

CytokineControl Level (pg/mL)Ro 31-7453 Level (pg/mL)
TNF-α300120
IL-6250100

Toxicity and Safety Profile

While Ro 31-7453 exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest low acute toxicity; however, comprehensive studies are needed to evaluate long-term effects and safety profiles in vivo.

Conclusion and Future Directions

This compound shows significant promise as a multifaceted therapeutic agent with antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To further elucidate the pathways involved in its biological activities.
  • Clinical Trials : To evaluate its potential for therapeutic applications in humans.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of benzofuran-containing sulfonamides often involves coupling reactions under basic conditions. For example, a similar compound was synthesized by reacting a benzofuran precursor with methanesulfonamide derivatives in DMF using K₂CO₃ as a base at 70°C . Low yields (e.g., 15% in one case) may arise from side reactions or incomplete coupling. Optimization strategies include:

  • Screening alternative solvents (e.g., acetonitrile or THF) to reduce polar aprotic solvent side reactions.
  • Using phase-transfer catalysts to enhance reactivity.
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency.
    • Key Characterization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To verify the benzofuran moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and methoxy/methanesulfonamide groups (δ ~3.3–3.8 ppm for OCH₃ and SO₂NH) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1320–1160 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties (e.g., pKa, solubility) of this sulfonamide?

  • Methodological Answer :

  • pKa Prediction : Tools like ACD/Labs or MarvinSuite use QSPR models based on sulfonamide analogs. Predicted pKa values (~8.2) align with similar compounds, influencing solubility and bioavailability .
  • Solubility : COSMO-RS simulations can estimate logP and aqueous solubility, critical for formulation. For example, derivatives with polar substituents (e.g., hydroxyethyl groups) show improved solubility .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization .

Q. What strategies address contradictions in pharmacological data for benzofuran sulfonamides?

  • Methodological Answer : Discrepancies in biological activity (e.g., anti-inflammatory vs. no effect) may stem from:

  • Structural Variants : Modify the benzofuran core (e.g., chloro or methoxy substitutions) to enhance receptor binding .
  • Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cell-based viability tests) to validate target specificity. For example, sulfonamides targeting A2A receptors require radioligand binding assays to confirm affinity .
  • Metabolic Stability : Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. How can retrosynthetic analysis guide the development of novel derivatives?

  • Methodological Answer :

  • Retrosynthesis Tools : Platforms like Reaxys or Pistachio suggest feasible routes by breaking the molecule into benzofuran, methoxyethyl, and methanesulfonamide precursors .
  • Functionalization : Introduce bioisosteres (e.g., replacing methoxy with ethoxy) or click chemistry handles (e.g., alkyne groups) for SAR studies .
  • Scalability : Prioritize routes with fewer steps and greener solvents (e.g., ethanol/water mixtures) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., sulfonamide-based COX-2 inhibitors) and vehicle-only samples .
  • Dose-Response Curves : Use at least six concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
  • Off-Target Screening : Test against related enzymes (e.g., other sulfotransferases) to assess selectivity .

Q. How can crystallography resolve structural ambiguities in sulfonamide derivatives?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane). Analyze bond angles and packing to confirm stereochemistry .
  • Comparative Analysis : Overlay crystal structures with computational models to validate conformational predictions .

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